molecular formula C19H12BrN3O4 B3532168 5-{[(1-bromo-2-naphthyl)oxy]methyl}-3-(3-nitrophenyl)-1,2,4-oxadiazole

5-{[(1-bromo-2-naphthyl)oxy]methyl}-3-(3-nitrophenyl)-1,2,4-oxadiazole

Cat. No. B3532168
M. Wt: 426.2 g/mol
InChI Key: TZJKGCYCFHXNPI-UHFFFAOYSA-N
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Description

The compound “5-{[(1-bromo-2-naphthyl)oxy]methyl}-3-(3-nitrophenyl)-1,2,4-oxadiazole” is an organic molecule that contains several functional groups. It has a 1,2,4-oxadiazole ring, which is a heterocyclic compound containing an oxygen atom, two nitrogen atoms, and two carbon atoms in a five-membered ring . The molecule also contains a bromo-naphthyl group and a nitrophenyl group, which are likely to influence its reactivity and properties .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the 1,2,4-oxadiazole ring, possibly through a condensation reaction of appropriate precursors . The bromo-naphthyl and nitrophenyl groups could be introduced through electrophilic substitution reactions .


Molecular Structure Analysis

The molecular structure of this compound would be influenced by the electron-withdrawing nitro group and the electron-donating bromo group. These groups could cause the molecule to have a polar character . The presence of the 1,2,4-oxadiazole ring could also impart rigidity to the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The nitro group is electron-withdrawing and could make the phenyl ring more susceptible to electrophilic attack. The bromo group on the naphthyl ring could be replaced in a nucleophilic substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of the nitro and bromo groups could increase its density and boiling point compared to similar-sized hydrocarbons .

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on the biological target. If it’s intended for use in materials science, its properties could depend on its interactions with other molecules .

Safety and Hazards

As with any chemical, handling this compound would require appropriate safety measures. The specific hazards would depend on its reactivity and toxicity, which are not provided in the information available .

Future Directions

Future research on this compound could involve studying its reactivity, exploring its potential uses, and optimizing its synthesis. It could also involve computational studies to predict its properties .

properties

IUPAC Name

5-[(1-bromonaphthalen-2-yl)oxymethyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12BrN3O4/c20-18-15-7-2-1-4-12(15)8-9-16(18)26-11-17-21-19(22-27-17)13-5-3-6-14(10-13)23(24)25/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZJKGCYCFHXNPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2Br)OCC3=NC(=NO3)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-{[(1-bromo-2-naphthyl)oxy]methyl}-3-(3-nitrophenyl)-1,2,4-oxadiazole
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5-{[(1-bromo-2-naphthyl)oxy]methyl}-3-(3-nitrophenyl)-1,2,4-oxadiazole
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5-{[(1-bromo-2-naphthyl)oxy]methyl}-3-(3-nitrophenyl)-1,2,4-oxadiazole
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5-{[(1-bromo-2-naphthyl)oxy]methyl}-3-(3-nitrophenyl)-1,2,4-oxadiazole
Reactant of Route 5
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5-{[(1-bromo-2-naphthyl)oxy]methyl}-3-(3-nitrophenyl)-1,2,4-oxadiazole
Reactant of Route 6
Reactant of Route 6
5-{[(1-bromo-2-naphthyl)oxy]methyl}-3-(3-nitrophenyl)-1,2,4-oxadiazole

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